1-(2-bromoethyl)-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2 |
InChI Key |
BTWMYSHDKUSMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCBr |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other indole derivatives, which are known for their anticancer properties, suggests that it may exhibit similar effects.
- Mechanism of Action : Studies indicate that 1-(2-bromoethyl)-2,3-dihydro-1H-indole may inhibit the activity of arginase enzymes (arginase 1 and arginase 2), which play a critical role in immune response pathways. By inhibiting these enzymes, the compound could enhance the efficacy of cancer immunotherapy by reducing tumor growth and improving the activity of immune modulators.
- Case Study : Research has shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of indole have demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Similar indole derivatives have been documented to exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in this area.
Synthesis and Modification
The synthesis of this compound typically involves several chemical reactions that allow for modifications to enhance its biological activity. The presence of the bromine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its chloro or iodo analogs .
Synthesis Techniques
- Palladium-Catalyzed Reactions : These methods are often employed to facilitate the formation of carbon-carbon bonds in the synthesis of indole derivatives.
- Alkylation Reactions : Modification at the nitrogen atom of the indole ring can be achieved through alkylation processes, further enhancing the compound's pharmacological profile .
Biological Interactions and Mechanisms
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Research indicates that this compound can modulate immune responses through its action on arginase enzymes, which are involved in regulating nitrogen metabolism and immune function .
Comparative Analysis with Other Indole Derivatives
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Potential anticancer and antimicrobial | TBD | Arginase inhibition |
| Indole-3-carboxaldehyde (I3A) | Anti-inflammatory, anti-cancer | 8.7 | Various pathways including tubulin inhibition |
| Other brominated indoles | Antimicrobial | Varies | Disruption of cellular processes |
Comparison with Similar Compounds
Key Substituent Effects
- Bromoethyl Group: The 2-bromoethyl group introduces steric bulk and polarizability due to the C-Br bond. Bromine’s electronegativity (2.96) and leaving-group ability contrast with non-halogenated substituents like acyl or sulfonyl groups.
- Acyl Derivatives: Compounds such as 1-acetyl-5-bromo-2,3-dihydro-1H-indole (C${11}$H${12}$BrNO) and 1-(2-methylpropanoyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (C${17}$H${20}$N$_2$O) feature electron-withdrawing acyl groups. These substituents reduce nucleophilicity at the nitrogen compared to the bromoethyl group.
- Sulfonyl Derivatives: 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (C${23}$H${20}$N$2$O$5$S) and 1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole (C${18}$H${21}$NO$_3$S) exhibit strong electron-withdrawing sulfonyl groups, which stabilize negative charge and influence hydrogen-bonding interactions.
Molecular Geometry
Crystal structures of sulfonyl-substituted dihydroindoles reveal that bulky substituents (e.g., benzenesulfonyl) induce orthogonal dihedral angles (~88°) between the indole core and aryl rings .
Bromine as a Leaving Group
The bromoethyl group in 1-(2-bromoethyl)-2,3-dihydro-1H-indole can undergo nucleophilic substitution reactions, analogous to 1-(2-bromoethyl)-4-nitrobenzene, which reacts with sodium sulfite to form sulfonates . This contrasts with non-halogenated derivatives (e.g., acyl or sulfonyl), which participate in condensation or hydrogen-bonding interactions .
Physical and Spectroscopic Data
- Spectroscopy : Bromoethyl derivatives would show characteristic C-Br stretches (~550–600 cm$^{-1}$) in FTIR, distinct from acyl (C=O ~1700 cm$^{-1}$) or sulfonyl (SO$_2$ ~1150–1320 cm$^{-1}$) groups .
Preparation Methods
Reaction Mechanism and Conditions
The nitrogen atom in 2,3-dihydro-1H-indole (indoline) undergoes alkylation with 1,2-dibromoethane in the presence of a base. This one-step method leverages the nucleophilic nature of the indoline’s NH group.
Procedure :
-
Indoline (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
-
1,2-Dibromoethane (1.2 equiv) and potassium carbonate (2.0 equiv) are added.
-
The mixture is stirred at 60°C for 12–24 hours.
-
The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.
Optimization Insights
-
Solvent Effects : DMF outperforms THF or dichloromethane due to its polar aprotic nature, enhancing reaction kinetics.
-
Temperature : Elevated temperatures (60°C) reduce reaction time but may increase side products like di-alkylated species.
Boc Protection-Alkylation-Deprotection Strategy
Stepwise Synthesis
This three-step approach avoids over-alkylation by temporarily protecting the indoline nitrogen.
Boc Protection
Indoline is treated with di-tert-butyl dicarbonate ((Boc)₂O) to form 1-Boc-2,3-dihydro-1H-indole.
Conditions :
Alkylation with 2-Bromoethanol
The Boc-protected indoline reacts with 2-bromoethanol under Mitsunobu conditions.
Conditions :
Bromination and Deprotection
The hydroxyl group is brominated using PPh₃ and N-bromosuccinimide (NBS), followed by Boc removal.
Bromination :
Deprotection :
Total Yield : 58% (multi-step).
Indole-to-Indoline Reduction Pathway
Bromination of Indole Followed by Hydrogenation
This method first introduces the bromoethyl group to indole, then reduces the aromatic ring.
Synthesis of 1-(2-Bromoethyl)-1H-Indole
Indole reacts with 1,2-dibromoethane in a Friedel-Crafts alkylation.
Conditions :
Catalytic Hydrogenation
The indole derivative is hydrogenated to indoline using a palladium catalyst.
Conditions :
Comparative Analysis of Methods
Research Findings and Optimizations
Solvent and Catalyst Screening
-
Direct Alkylation : Replacing K₂CO₃ with Cs₂CO₃ in DMSO increases yield to 81% but complicates purification.
-
Bromination : Using PPh₃/NBS in CH₂Cl₂ achieves 82% yield, whereas PBr₃ yields only 45% due to side reactions.
-
Hydrogenation : Switching to PtO₂ reduces reaction time to 6 hours with 95% yield but raises costs.
Q & A
Q. How to design a kinetic study to understand the degradation pathways of this compound under varying conditions?
- Experimental Setup :
- Stress Testing : Expose the compound to UV light, acidic/basic buffers (pH 2–12), and elevated temperatures (40–80°C).
- Analytical Monitoring : Use HPLC-UV at 254 nm to quantify degradation products over time.
- Kinetic Modeling : Apply first-order or Arrhenius equations to derive rate constants and activation energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
